molecular formula C11H22N2O3 B2532141 Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate CAS No. 2307738-26-5

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate

Cat. No.: B2532141
CAS No.: 2307738-26-5
M. Wt: 230.308
InChI Key: ILLMSBZDMADPST-IUCAKERBSA-N
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Description

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and an oxane ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxane derivative. One common method involves the use of tert-butyl carbamate and a protected oxane derivative, followed by deprotection under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate
  • Tert-butyl N-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate
  • Carbamic acid, N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate is unique due to its specific stereochemistry and the presence of an oxane ring. This structural feature imparts distinct reactivity and interaction profiles compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-8(12)4-5-15-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLMSBZDMADPST-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227796-78-1
Record name rac-tert-butyl N-{[(2R,4R)-4-aminooxan-2-yl]methyl}carbamate
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